

An In-depth Technical Guide to 1-Chlorocyclohexanecarboxylic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chlorocyclohexanecarboxylic acid

Cat. No.: B3050424

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-chlorocyclohexanecarboxylic acid**, a halogenated derivative of cyclohexanecarboxylic acid. This document details its known physical and chemical properties, outlines a plausible synthetic route, and presents this information in a clear, structured format for easy reference by researchers and professionals in the fields of chemistry and drug development.

Core Properties of 1-Chlorocyclohexanecarboxylic Acid

1-Chlorocyclohexanecarboxylic acid is a solid organic compound with the molecular formula $C_7H_{11}ClO_2$.^{[1][2][3]} Its molecular weight is 162.61 g/mol.^{[1][2][3]} Limited experimental data is available for this specific isomer; however, key identified properties are summarized in the table below.

Property	Value	Reference
CAS Number	25882-61-5	[1][3]
Molecular Formula	C ₇ H ₁₁ ClO ₂	[1][2][3]
Molecular Weight	162.61 g/mol	[1][2][3]
Melting Point	60 °C	[1]
Boiling Point	Not available	
pKa	Not available	
Solubility	Not available	
¹ H NMR Spectrum	Not available	
¹³ C NMR Spectrum	Not available	
IR Spectrum	Not available	

Synthesis of 1-Chlorocyclohexanecarboxylic Acid

The direct synthesis of **1-chlorocyclohexanecarboxylic acid** can be achieved through the α -chlorination of cyclohexanecarboxylic acid. This method is analogous to the Hell-Volhard-Zelinsky reaction, which is a standard procedure for the α -halogenation of carboxylic acids.[4][5][6][7]

A likely synthetic pathway involves the reaction of cyclohexanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or trichloroisocyanuric acid (TICA), often in the presence of a catalytic amount of phosphorus trichloride (PCl₃) or another suitable catalyst to facilitate the formation of an acid chloride intermediate.[8][9]

Experimental Protocol: α -Chlorination of Cyclohexanecarboxylic Acid

The following is a generalized experimental protocol for the α -chlorination of a carboxylic acid, adapted for the synthesis of **1-chlorocyclohexanecarboxylic acid**.

Materials:

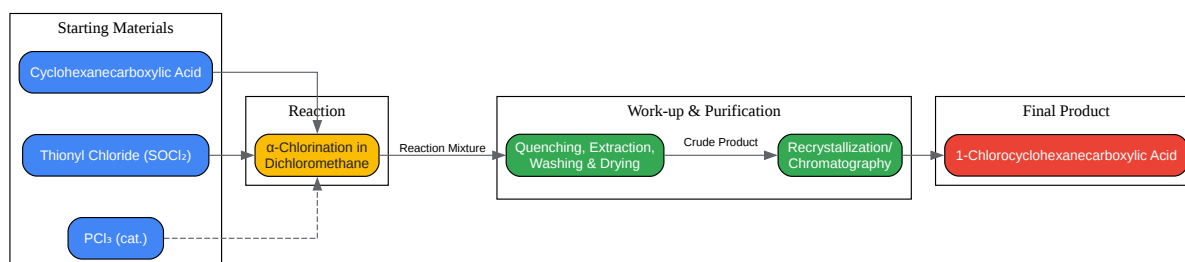
- Cyclohexanecarboxylic acid
- Thionyl chloride (SOCl_2)
- Phosphorus trichloride (PCl_3) (catalytic amount)
- Anhydrous dichloromethane (CH_2Cl_2)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser with a drying tube
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve cyclohexanecarboxylic acid in anhydrous dichloromethane. Add a catalytic amount of phosphorus trichloride to the solution.
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride to the stirred solution at room temperature. An exothermic reaction may occur, and the addition rate should be controlled to maintain a gentle reflux.

- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly quench the reaction by adding the mixture to ice-cold water to hydrolyze the unreacted thionyl chloride and the acid chloride intermediate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts.
- **Washing:** Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **1-chlorocyclohexanecarboxylic acid**.
- **Purification:** The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **1-chlorocyclohexanecarboxylic acid**.

Applications and Future Research

1-Chlorocyclohexanecarboxylic acid serves as a valuable intermediate in organic synthesis. It is utilized as an oxidation catalyst and in the initiation of cationic polymerization for various aromatic hydrocarbons.^[1] Further research into its reactivity and the development of novel applications, particularly in the synthesis of new pharmaceutical compounds and advanced materials, is an area of active interest. The exploration of its biological activities could also open new avenues for its use in drug discovery and development.

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